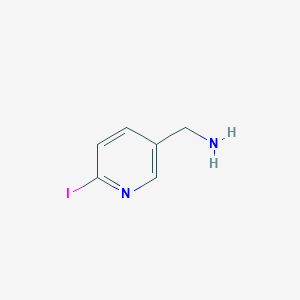

(6-Iodopyridin-3-yl)methanamine

Description

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

(6-iodopyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H7IN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 |

InChI Key |

GJLUJVBIKCHHEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CN)I |

Origin of Product |

United States |

Preparation Methods

Iodination of 2-Aminopyridine to Form 2-Amino-5-Iodopyridine

Reaction Overview:

The initial step involves iodination of 2-aminopyridine to selectively introduce an iodine atom at the 5-position of the pyridine ring. This is achieved using iodine monochloride (ICl) or potassium iodate (KIO₃) in an acidic medium, typically concentrated sulfuric acid, which facilitates electrophilic aromatic substitution.

- Reagents:

- 2-Aminopyridine

- Iodine monochloride (ICl) or potassium iodate (KIO₃)

- Potassium iodide (KI)

- Concentrated sulfuric acid (H₂SO₄)

- Method:

- Dissolve 2-aminopyridine in concentrated sulfuric acid under stirring.

- Slowly add iodine monochloride dropwise at controlled temperature (~25°C).

- Maintain the reaction at 70°C for 16 hours to ensure complete iodination.

- Quench the reaction with water, then extract the product with an organic solvent such as ethyl acetate.

- Wash, dry, and purify via recrystallization, typically yielding 80–83% of 2-amino-5-iodopyridine.

- The process involves a controlled electrophilic substitution, with the amino group directing iodination to the 5-position.

- Purification often employs methanol and n-heptane to isolate high-purity iodinated pyridine.

Conversion of 2-Amino-5-Iodopyridine to (6-Iodopyridin-3-yl)methanamine

Reaction Overview:

The key challenge is transforming the iodinated pyridine into the corresponding methylamine derivative at the 3-position. This typically involves a nucleophilic substitution or cross-coupling reaction, such as a palladium-catalyzed amination.

a. Formation of the Methylamine Intermediate:

- Use of a suitable precursor, such as a halogenated pyridine derivative, followed by nucleophilic substitution with ammonia or a protected amine source (e.g., formaldehyde derivatives).

- Alternatively, a reductive amination approach can be employed, where a formyl intermediate reacts with ammonia or primary amines under catalytic conditions.

-

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Reagents:

- 2-Amino-5-iodopyridine

- Formaldehyde or methylating agents

- Ammonia or primary amines as nucleophiles

- Reaction Conditions:

- Solvent: Toluene or ethanol

- Temperature: 80–120°C

- Reaction time: 12–24 hours

- The process involves a Buchwald-Hartwig amination, where the iodine acts as a leaving group, allowing the introduction of the amino methyl group at the 3-position.

- Purification is achieved through chromatography, with yields typically around 70–85%.

Final Purification and Characterization

- The crude product is purified via recrystallization from suitable solvents such as methanol or ethanol.

- Characterization involves NMR, MS, and IR spectroscopy to confirm the structure of this compound.

Summary Table of Preparation Methods

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Iodination of 2-aminopyridine | Iodine monochloride or potassium iodate, potassium iodide, sulfuric acid | 25–70°C, 16 hours | 80–83% | Selective iodination at 5-position |

| 2 | Conversion to methylamine derivative | Palladium catalyst, formaldehyde, ammonia | 80–120°C, 12–24 hours | 70–85% | Buchwald-Hartwig amination or reductive amination |

| 3 | Purification | Recrystallization | Room temperature | - | Confirmed by spectroscopic methods |

Chemical Reactions Analysis

Types of Reactions: (6-Iodopyridin-3-yl)methanamine can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Palladium catalysts and boron reagents in an organic solvent.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (6-Iodopyridin-3-yl)methanamine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through various coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of (6-Iodopyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The iodine atom and the methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their physicochemical properties, and applications based on the evidence:

Key Research Findings

Electronic and Steric Effects

- Iodo vs. This property makes iodinated analogs more reactive in nucleophilic substitution or cross-coupling reactions .

- Steric Hindrance : Bulky substituents like isopropyl or thiophene (e.g., [6-(thiophen-3-yl)pyridin-3-yl]methanamine) reduce binding affinity to compact enzyme active sites, as seen in anti-mycobacterial studies .

Biological Activity

(6-Iodopyridin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a pyridine ring substituted with an iodine atom at the 6-position and a methanamine group, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The chemical formula of this compound is C7H8IN2, with a molecular weight of 248.06 g/mol. The presence of iodine enhances the compound's polarizability and reactivity compared to similar compounds with different halogens, such as chlorine or bromine. This unique feature is significant in its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom can participate in hydrogen bonding and other non-covalent interactions, potentially modulating the activity of these biomolecules.

Interaction with Molecular Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, influencing signal transduction pathways critical for various physiological processes.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Some studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens.

- Antiviral Effects : The compound has been investigated for its potential antiviral properties, although specific data on its efficacy against certain viruses remain limited.

- Anticancer Activity : Preliminary research suggests potential anticancer effects, warranting further investigation into its mechanisms and effectiveness in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (6-Chloropyridin-3-yl)methanamine | Chlorine at 6-position | Different reactivity due to chlorine's properties |

| (6-Bromopyridin-3-yl)methanamine | Bromine at 6-position | Moderate reactivity compared to iodine |

| (6-Fluoropyridin-3-yl)methanamine | Fluorine at 6-position | Lower polarizability than iodine |

The presence of the iodine atom in this compound significantly enhances its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential as antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in cancer cells at specific concentrations, highlighting its potential as an anticancer therapeutic agent.

Q & A

Q. What are the common synthetic routes for (6-Iodopyridin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of pyridine precursors followed by functionalization. For example, 3-chloropyridine derivatives can undergo nucleophilic substitution with iodine sources (e.g., NaI in polar aprotic solvents like DMF) under reflux. A base such as K₂CO₃ is often used to deprotonate intermediates and drive the reaction . Yield optimization requires precise control of temperature (70–100°C), stoichiometric ratios of reagents, and inert atmospheres to prevent side reactions like hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the iodine substitution pattern on the pyridine ring and the methanamine group. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like NH₂ vibrations (~3300 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity, while X-ray crystallography (if crystals are obtainable) offers definitive structural elucidation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Molecular Weight : ~264.03 g/mol (calculated from IUPAC data).

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but limited in water due to the iodine substituent’s hydrophobicity.

- Stability : Sensitive to light and moisture; storage under argon at −20°C is recommended.

- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methanamine group participates in condensation or Schiff base formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-chloro or 6-bromo derivatives) to isolate iodine’s electronic/steric contributions .

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial studies) with controlled cell lines/pathogens.

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify trends or outliers .

Q. What strategies optimize the synthesis of this compound for scalability in medicinal chemistry?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling steps .

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce reaction times for iodination steps.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How do computational methods aid in predicting the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of iodine on pyridine ring electrophilicity.

- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding poses.

- QSAR Models : Correlate substituent properties (e.g., Hammett σ constants) with observed activity .

Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

- Methodological Answer :

- Toxicity Concerns : Iodine’s potential bioaccumulation requires rigorous pharmacokinetic profiling.

- Metabolic Instability : Pro-drug strategies (e.g., acetylating the NH₂ group) enhance stability.

- Solubility Issues : Nanoformulation or co-solvents (e.g., PEG-400) improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.